

Independent Verification of BMS-817399's Therapeutic Potential in Rheumatoid Arthritis

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| Compound of Interest | | |
|----------------------|------------|-----------|
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of **BMS-817399**, a C-C chemokine receptor type 1 (CCR1) antagonist, with alternative treatments for rheumatoid arthritis (RA). The information is based on available preclinical and clinical data to support independent verification and inform future research and development.

Executive Summary

BMS-817399 is an orally bioavailable, selective CCR1 antagonist that was investigated for the treatment of rheumatoid arthritis.[1] The therapeutic rationale is based on the role of CCR1 in mediating the migration of inflammatory cells into the joints, a key process in the pathophysiology of RA. Preclinical studies demonstrated potent inhibition of CCR1 binding and chemotaxis. However, the development of BMS-817399 for RA appears to have been discontinued as a Phase 2 clinical trial (NCT01404585) did not demonstrate a statistically significant difference compared to placebo.[2][3] This guide compares the available data for BMS-817399 with another clinical-stage CCR1 antagonist, CCX354-C, and the established standard-of-care treatments, methotrexate and adalimumab.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative data for **BMS-817399** and its comparators.



Table 1: Preclinical Profile of BMS-817399

| Parameter | Value | Species | Assay Type |
|------------------------------|-------|---------|---------------------------|
| CCR1 Binding Affinity (IC50) | 1 nM | Human | Receptor Binding Assay |
| Chemotaxis Inhibition (IC50) | 6 nM | Human | THP-1 cell migration |

Table 2: Clinical Efficacy in Rheumatoid Arthritis (ACR Response Rates)

| Compoun d | Dose | Trial Phase | ACR20 | ACR50 | ACR70 | Placebo ACR20 |
|------------------|------------------------------|----------------------------------|---|---|---|------------------|
| BMS- 817399 | Not Disclosed | Phase 2 (NCT0140 4585) | Not Statistically Significant vs. Placebo | Not Statistically Significant vs. Placebo | Not Statistically Significant vs. Placebo | Not Disclosed |
| CCX354-C | 200 mg once daily | Phase 2 (CARAT-2) | 56% | Not Reported | Not Reported | 30% |
| Methotrexa te | 7.5-25 mg/week | Meta- analysis of 7 trials | - | Clinically significant improveme nt vs. placebo | - | - |
| Adalimuma b | 40 mg every other week | Phase 3 (STAR trial) | 52.8% | 28.9% | 14.8% | 34.9% |

Table 3: Safety and Tolerability



| Compound | Key Adverse Events |
|--------------|---|
| BMS-817399 | Data not publicly available from Phase 2 trial. |
| CCX354-C | Generally well-tolerated in the CARAT-2 trial.[4] |
| Methotrexate | Nausea, loss of appetite, sore mouth, diarrhea, headaches, hair loss.[5] |
| Adalimumab | Injection site reactions, infections, feeling sick, high temperature, headaches.[6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the independent verification of therapeutic potential.

Receptor Binding Assay (General Protocol)

A common method to determine the binding affinity of a compound to its target receptor is a competitive binding assay.

- Cell Culture: A stable cell line expressing the human CCR1 receptor (e.g., CHO-K1 cells) is cultured under standard conditions.[7]
- Ligand Preparation: A radiolabeled or fluorescently-labeled known CCR1 ligand is used as a tracer.
- Competitive Binding: The cells are incubated with the tracer ligand at a fixed concentration and varying concentrations of the test compound (e.g., BMS-817399).
- Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium.
 Unbound ligand is then removed by washing.
- Detection: The amount of bound tracer is quantified using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence detection).
- Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the tracer (IC50 value).



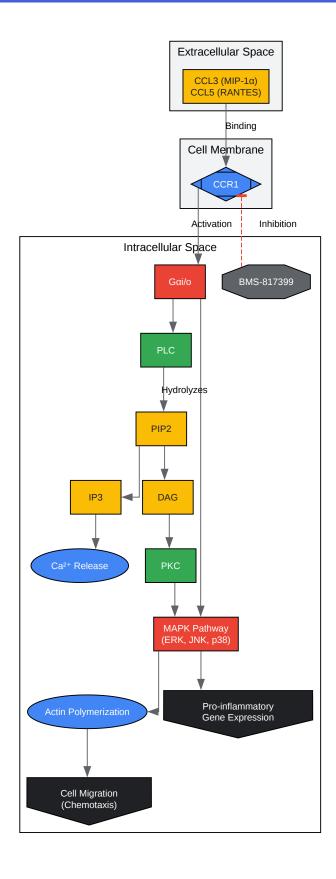
Chemotaxis Assay (General Protocol using THP-1 cells)

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.

- Cell Culture: The human monocytic cell line THP-1, which endogenously expresses CCR1, is cultured in RPMI-1640 medium supplemented with 10% FBS.[8]
- Cell Preparation: THP-1 cells are harvested, washed, and resuspended in assay buffer. They
 may be labeled with a fluorescent dye like Calcein-AM for easier quantification.[8]
- Assay Setup: A chemotaxis chamber (e.g., a Transwell plate with a porous membrane) is used. The lower chamber contains a CCR1 ligand (chemoattractant) such as CCL3 (MIP-1α), while the upper chamber contains the THP-1 cells with or without the test compound (e.g., BMS-817399).[9]
- Incubation: The plate is incubated for a few hours to allow cell migration from the upper to the lower chamber.
- Quantification: The number of migrated cells in the lower chamber is quantified. If fluorescently labeled, this can be done using a fluorescence plate reader.
- Data Analysis: The results are expressed as the percentage of inhibition of cell migration by the test compound compared to the control (chemoattractant alone). The IC50 value for chemotaxis inhibition is then determined.

Mandatory Visualization Signaling Pathway of CCR1 in Rheumatoid Arthritis





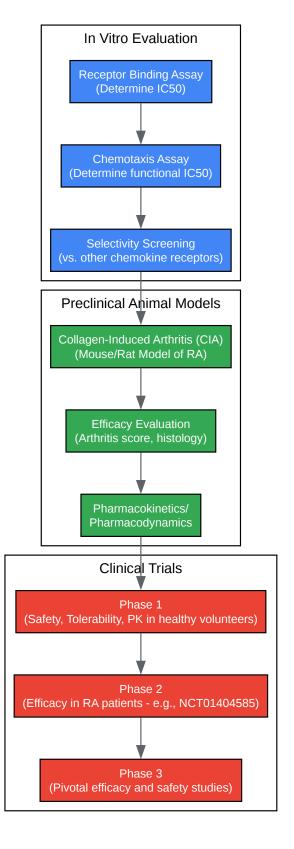
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Caption: CCR1 signaling cascade in immune cells, and the inhibitory action of BMS-817399.





Experimental Workflow for Evaluating a CCR1 Antagonist



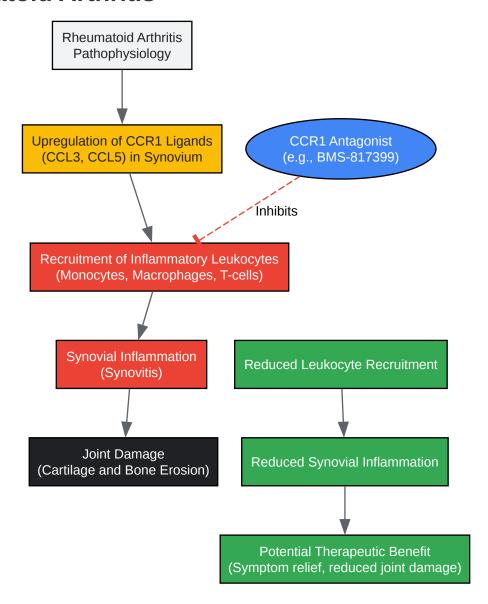


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Caption: A typical drug discovery and development workflow for a CCR1 antagonist for RA.

Logical Relationship of CCR1 Antagonism in Rheumatoid Arthritis



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Caption: The therapeutic rationale for CCR1 antagonism in rheumatoid arthritis.



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